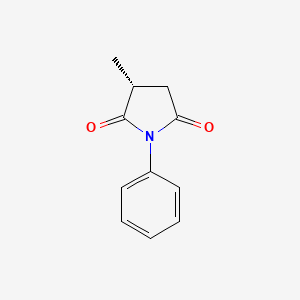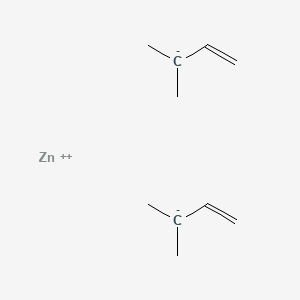
zinc;3-methylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;3-methylbut-1-ene: is an organic compound with the molecular formula C5H10. It is also known by other names such as 3-methyl-1-butene and isopentene . This compound is an alkene, characterized by the presence of a carbon-carbon double bond, which makes it reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation Reaction: One of the methods to prepare 3-methylbut-1-ene involves the hydroboration-oxidation of 3-methylbut-1-yne.
Addition of Water: Another method involves the addition of water in the presence of dilute sulfuric acid (H2SO4) to 3-methylbut-1-yne, following Markovnikov’s rule.
Industrial Production Methods: The industrial production of 3-methylbut-1-ene typically involves the catalytic cracking of hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like 3-methylbut-1-ene.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-methylbut-1-ene can undergo oxidative cleavage with ozone (O3) to form carbonyl compounds.
Hydrohalogenation: When reacting with hydrogen halides (e.g., HBr), 3-methylbut-1-ene undergoes electrophilic addition to form alkyl halides.
Common Reagents and Conditions:
Ozone (O3): Used in oxidative cleavage reactions.
Hydrogen Halides (HBr, HCl): Used in hydrohalogenation reactions.
Borane (BH3) and Hydrogen Peroxide (H2O2): Used in hydroboration-oxidation reactions.
Major Products Formed:
Aldehydes and Ketones: Formed from oxidative cleavage.
Alkyl Halides: Formed from hydrohalogenation reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Combustion Studies: It is used in combustion research to understand the chemical mechanisms of flame reactions and optimize energy output while minimizing pollution.
Industry:
Polymer Production: 3-methylbut-1-ene is used in the production of polymers and copolymers, which have applications in various industries including packaging and automotive.
Mecanismo De Acción
The mechanism of action of 3-methylbut-1-ene in chemical reactions involves the interaction of its carbon-carbon double bond with various reagents. For example, in hydrohalogenation, the double bond reacts with hydrogen halides to form carbocations, which then combine with halide ions to form alkyl halides . In oxidative cleavage, the double bond reacts with ozone to form ozonides, which are then reduced to form carbonyl compounds .
Comparación Con Compuestos Similares
2-methylbut-1-ene: Another isomer of butene with a similar structure but different reactivity.
1-butene: A linear alkene with a similar carbon-carbon double bond but without the methyl group.
Uniqueness: 3-methylbut-1-ene is unique due to its branched structure, which affects its reactivity and the types of products formed in chemical reactions. Its branched structure also makes it a valuable intermediate in the synthesis of various chemicals and materials .
Propiedades
Número CAS |
66094-28-8 |
|---|---|
Fórmula molecular |
C10H18Zn |
Peso molecular |
203.6 g/mol |
Nombre IUPAC |
zinc;3-methylbut-1-ene |
InChI |
InChI=1S/2C5H9.Zn/c2*1-4-5(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
Clave InChI |
RHWVNFXGVDIUHS-UHFFFAOYSA-N |
SMILES canónico |
C[C-](C)C=C.C[C-](C)C=C.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150138.png)

![6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14150147.png)
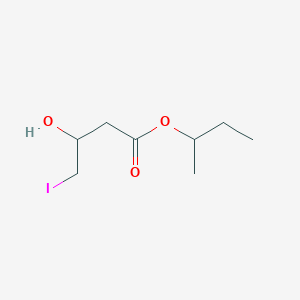
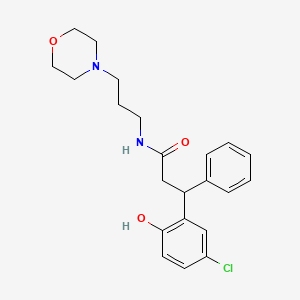
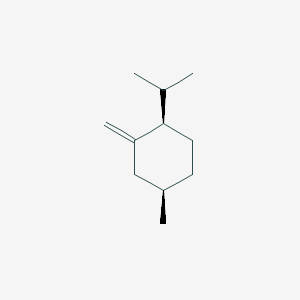
![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)


![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)

